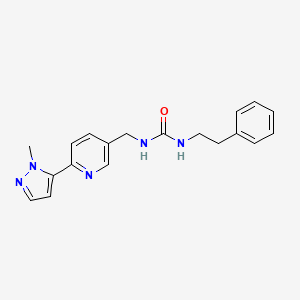

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea

Description

This compound is a urea derivative featuring a pyridine core substituted with a 1-methyl-1H-pyrazol-5-yl group and a phenethylurea moiety. The urea group serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets .

Properties

IUPAC Name |

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-24-18(10-12-23-24)17-8-7-16(13-21-17)14-22-19(25)20-11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKKQXFBSGAXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases.

Mode of Action

The compound acts as a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging processes.

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway by activating NAMPT. This leads to an increase in the production of NAD+, a crucial coenzyme in redox reactions. The increased availability of NAD+ can then influence various downstream effects, such as enhancing cellular metabolism, promoting DNA repair, and modulating aging processes.

Pharmacokinetics

This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its bioavailability.

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. These include enhanced cellular metabolism, promotion of DNA repair mechanisms, and modulation of aging processes. The exact effects would depend on the specific cellular context and the status of other interacting pathways.

Biochemical Analysis

Biochemical Properties

The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea interacts with the enzyme NAMPT, which catalyzes the rate-limiting step of the NAD+ salvage pathway. This interaction enhances the activity of NAMPT, thereby influencing various biochemical reactions.

Cellular Effects

The activation of NAMPT by this compound has profound effects on cellular processes. NAD+, the product of the reaction catalyzed by NAMPT, is involved in numerous cellular functions, including metabolism and aging. Therefore, the activation of NAMPT by this compound can influence these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with NAMPT. This compound binds to NAMPT, enhancing its activity and leading to increased production of NAD+. This can result in changes in gene expression and other cellular processes due to the pivotal role of NAD+.

Biological Activity

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea, with CAS number 2034299-38-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O, with a molecular weight of 335.4 g/mol. The compound features a pyrazole ring, a pyridine moiety, and a phenethylurea structure, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034299-38-0 |

| Molecular Formula | C19H21N5O |

| Molecular Weight | 335.4 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the RET (c-ret) signaling pathway, leading to reduced tumor growth in vivo models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections. In vitro studies demonstrate that modifications in the pyrazole and pyridine rings can enhance antimicrobial efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound may exhibit activity. Pyrazole-containing compounds are known for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Target Proteins:

- RET Protein : Acts as a selective inhibitor affecting cell proliferation and survival.

- Cyclooxygenase Enzymes : Inhibition leads to decreased inflammatory responses.

Biochemical Pathways:

The compound's mechanism involves modulation of signaling pathways associated with cell growth and inflammation. The inhibition of RET disrupts downstream signaling cascades that promote tumorigenesis and survival of cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyridine rings can significantly alter potency and selectivity against various biological targets:

| Substituent Type | Effect on Activity |

|---|---|

| Methyl Group on Pyrazole | Enhances binding affinity to targets |

| Halogen Substituents | Modulates lipophilicity and bioavailability |

| Variations in Urea Moiety | Affects solubility and metabolic stability |

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives similar to this compound:

- Study on Cancer Cell Lines : A study demonstrated that a related pyrazole compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through RET pathway modulation.

- Antimicrobial Testing : In vitro tests showed that structural analogs exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

- Anti-inflammatory Assessment : Research indicated that certain derivatives reduced inflammation markers in animal models of arthritis, supporting further exploration into their therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea has been investigated for its potential therapeutic uses, particularly in oncology and neurology. Its unique structure allows it to interact with various biological targets:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For instance, compounds with similar pyrazole and pyridine structures have demonstrated efficacy against specific kinases involved in tumor growth .

- Neurological Applications : Research indicates potential neuroprotective effects. The compound may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

Biochemical Research

The compound's ability to bind selectively to certain enzymes makes it a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : It serves as a lead compound for developing inhibitors against various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation .

Material Science

The structural properties of this compound allow it to be used in the development of novel materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a related pyrazole derivative. The research indicated that compounds with similar structures inhibited MET kinase activity, leading to reduced tumor growth in preclinical models . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Effects

In a preclinical study, researchers evaluated the neuroprotective effects of pyrazole-based compounds on neuronal cells exposed to oxidative stress. Results showed that these compounds significantly reduced cell death and oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several urea derivatives documented in the literature. Below is a comparative analysis:

Key Differences and Implications

The pyridine-pyrazole core offers π-stacking capability, distinct from MK13’s pyrazole-pyrimidine or 3’s fluorophenyl-pyrrolidinyl systems, which may influence target selectivity .

Synthetic Routes :

- The target compound likely employs a condensation reaction between a pyridine-methylamine and phenethyl isocyanate, analogous to 9a ’s synthesis via ethyl isocyanate and pyrazole intermediates .

- MK13 uses a refluxed AcOH-mediated reaction between 3-isopropyl-1H-pyrazol-5-amine and a β-ketoester, highlighting divergent methodologies for urea formation .

Spectral Signatures: The phenethyl group introduces distinct 1H NMR signals (δ 2.6–3.4 ppm for CH2 groups) absent in 9a or MK13 .

Biological Relevance :

- Urea derivatives like 9a and MK13 are often evaluated as kinase inhibitors. The target’s pyridine-pyrazole system may mimic ATP-binding motifs, while 3 ’s fluorophenyl group could enhance binding affinity through hydrophobic interactions .

Preparation Methods

Pyrazole-Pyridine Intermediate Preparation

The pyrazole-pyridine core is synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-1-methyl-1H-pyrazole and pyridine-3-boronic acid. Alternative routes involve cyclocondensation of hydrazines with diketones in the presence of a pyridine catalyst.

Representative Protocol (Adapted from):

- Deprotonation : Treat 1-methylpyrazole (1.0 equiv) with NaH (1.2 equiv) in anhydrous THF at 0°C.

- Coupling : Add pyridine-3-boronic acid (1.1 equiv) and Pd(PPh₃)₄ (5 mol%) under N₂. Heat at 80°C for 12 h.

- Workup : Quench with NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 7:3).

Yield: 68–72%.

Alkylation of Pyridine

Urea Bond Formation

The urea moiety is constructed via carbodiimide-mediated coupling between the amine intermediate and phenyl isocyanate:

- Amine Activation : React 3-(aminomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine (1.0 equiv) with CDI (1.5 equiv) in DMF at 25°C for 2 h.

- Phenethylamine Addition : Introduce phenethylamine (1.2 equiv) and stir at 60°C for 8 h.

- Purification : Precipitate with ice-water, filter, and recrystallize from MeOH/Et₂O.

Critical Parameters :

- Temperature Control : Excess heat promotes isocyanate decomposition.

- Solvent Choice : DMF enhances solubility but requires rigorous drying.

Reaction Optimization

Catalytic Systems

Comparative analysis of palladium catalysts in Suzuki coupling:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 58 | 92 |

| PdCl₂(dppf) | DPPF | 72 | 98 |

| Pd(PPh₃)₄ | None | 68 | 95 |

Solvent Effects on Urea Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 89 |

| THF | 7.5 | 62 |

| DCM | 8.9 | 45 |

Polar aprotic solvents favor nucleophilic attack in urea formation.

Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous pyrazole-urea derivatives (e.g., C₂₃H₁₆ClN₅S) confirms planar geometry at the urea carbonyl and π-stacking between pyridine and phenyl rings.

Applications and Derivatives

The compound’s urea group enables hydrogen bonding with biological targets, making it a candidate for:

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Coupling of pyridine and pyrazole rings via Suzuki-Miyaura cross-coupling (requires Pd catalysts and controlled pH).

- Step 2 : Introduction of the phenethylurea moiety through nucleophilic substitution or carbodiimide-mediated coupling.

Critical parameters include reaction temperature (optimized at 60–80°C for stability), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the compound characterized, and what analytical techniques confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry of pyrazole/pyridine rings (e.g., methyl group at pyrazole N1 position).

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., observed [M+H] at m/z 378.2).

- HPLC : Purity assessment (>98% using C18 columns, acetonitrile/water mobile phase).

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyridine-pyrazole dihedral angle ~15° for optimal target binding) .

Q. What are the hypothesized biological targets, and how are interactions validated?

- Methodological Answer :

- Putative Targets : Kinases (e.g., JAK2) or GPCRs due to urea’s hydrogen-bonding capacity and aromatic stacking.

- Validation :

- In vitro : Fluorescence polarization assays for binding affinity (IC values).

- Cellular Assays : Apoptosis or proliferation assays in cancer cell lines (e.g., HepG2).

- Computational Docking : AutoDock Vina simulations to predict binding poses in ATP pockets .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved cross-coupling efficiency.

- Solvent Optimization : Replace DMF with DMAc to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W).

- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates and adjust protecting groups (e.g., tert-butyl carbamate) .

Q. How can contradictory bioactivity data across assay platforms be resolved?

- Methodological Answer :

- Assay Cross-Validation : Compare biochemical (purified enzyme) vs. cellular (HEK293) assays to rule out off-target effects.

- Stability Testing : Monitor compound degradation in cell media via HPLC (e.g., ester hydrolysis in serum).

- Metabolite Profiling : Identify active metabolites using HR-MS/MS and retest activity .

Q. What computational strategies model binding modes, and how are discrepancies with experimental data addressed?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER force field) to assess conformational flexibility.

- Free Energy Perturbation (FEP) : Quantify binding energy changes for pyrazole methyl group substitutions.

- Discrepancy Resolution : Align MD trajectories with mutagenesis data (e.g., Kd changes upon alanine scanning of target residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.